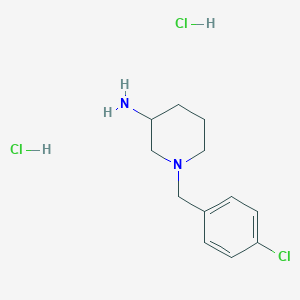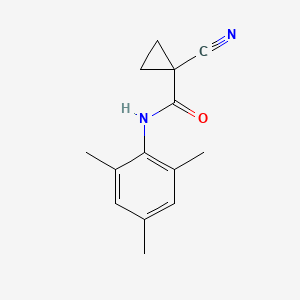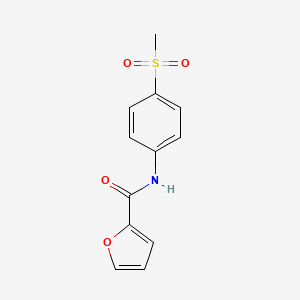
1-(4-Chlorbenzyl)piperidin-3-amin Dihydrochlorid
Übersicht
Beschreibung
1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
- These proteins play crucial roles in cellular signaling pathways, particularly in regulating cyclic AMP (cAMP) levels and downstream cellular responses .
- This interaction leads to phosphorylation of specific substrates, affecting various cellular processes such as metabolism, gene expression, and cell growth .
- The compound’s impact extends to multiple pathways, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring, resulting in 1-(4-chlorobenzyl)piperidin-3-amine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluorobenzyl)piperidin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
- 1-(4-Bromobenzyl)piperidin-3-amine: Similar structure but with a bromine atom instead of chlorine.
- 1-(4-Methylbenzyl)piperidin-3-amine: Similar structure but with a methyl group instead of chlorine .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDJZPSHYVMQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2414379.png)
![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)
![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)
![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)

![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)
![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)
